Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate, also known as BDA-410, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of N-methyl-D-aspartate (NMDA) receptor antagonists and has shown potential as a therapeutic agent for the treatment of various neurological disorders.
Mécanisme D'action
Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate acts as a non-competitive antagonist of the NMDA receptor, which is a glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes in the brain. By blocking NMDA receptors, Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate can prevent the excessive activation of these receptors, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate has been shown to have several biochemical and physiological effects. Studies have shown that Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate can reduce the production of pro-inflammatory cytokines and oxidative stress markers in the brain, which can contribute to the pathophysiology of neurological disorders. Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate has also been shown to improve synaptic plasticity and reduce neuronal damage in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate in lab experiments is its high potency and selectivity for NMDA receptors. This allows researchers to study the role of NMDA receptors in various neurological disorders and evaluate the potential therapeutic effects of NMDA receptor antagonists. However, one of the limitations of using Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate is its limited solubility in water, which can make it challenging to administer in animal models.
Orientations Futures
There are several future directions for the study of Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate. One potential direction is to investigate the potential therapeutic effects of Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate in other neurological disorders, such as traumatic brain injury and stroke. Another direction is to evaluate the safety and efficacy of Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate in clinical trials for the treatment of Alzheimer's disease and other neurological disorders. Additionally, future studies could focus on developing more efficient synthesis methods for Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate and improving its solubility in water to facilitate its use in lab experiments.
Méthodes De Synthèse
The synthesis of Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate involves the reaction of 2,6-dichloroaniline with tert-butyl 2-bromoacetate in the presence of potassium carbonate and copper powder. The resulting intermediate is then reacted with methylamine to yield Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate. This method has been reported to yield Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate in high purity and yield.
Applications De Recherche Scientifique
Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate can effectively block NMDA receptors, which play a crucial role in the pathophysiology of these disorders. Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2/c1-13(2,3)18-12(17)11(16-4)10-8(14)6-5-7-9(10)15/h5-7,11,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMVSPIVLXSZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=C(C=CC=C1Cl)Cl)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.